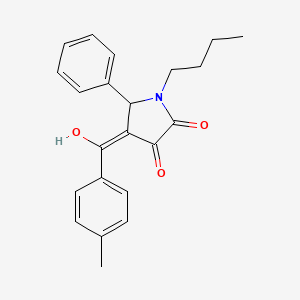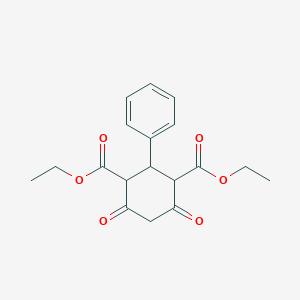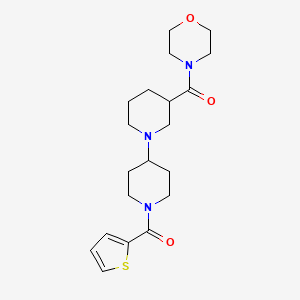![molecular formula C21H21N3O2 B5415893 N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5415893.png)
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide, also known as MPP+, is a toxic compound that is widely used in scientific research to study the biochemical and physiological effects of neurotoxins on the central nervous system. MPP+ is a synthetic compound that was first synthesized in the 1970s and has since been used extensively in laboratory experiments.
Mechanism of Action
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, this compound+ is converted to its toxic metabolite, this compound+H. This metabolite interferes with the function of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and the eventual death of the neuron.
Biochemical and Physiological Effects:
This compound+ causes selective degeneration of dopaminergic neurons in the substantia nigra, leading to the characteristic motor symptoms of Parkinson's disease. It also causes oxidative stress and inflammation in the brain, leading to further neuronal damage.
Advantages and Limitations for Lab Experiments
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is a useful tool for studying the mechanisms of neurodegeneration and for developing new treatments for neurodegenerative diseases. However, its toxicity limits its use in animal experiments and requires careful handling and disposal.
Future Directions
Future research on N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ should focus on developing new treatments for Parkinson's disease and other neurodegenerative diseases. This could involve the development of new drugs that target the mitochondrial dysfunction caused by this compound+ or the development of new gene therapies that can protect dopaminergic neurons from this compound+ toxicity. Additionally, future research could focus on the development of new animal models that more closely mimic the human disease, allowing for more accurate testing of potential treatments.
Synthesis Methods
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is synthesized by the reaction of 1-methyl-4-phenylpyridinium (this compound+) with 4-methoxyphenylpropylamine. The reaction is carried out in the presence of a palladium catalyst and a reducing agent, such as sodium borohydride.
Scientific Research Applications
N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is widely used in scientific research to study the effects of neurotoxins on the central nervous system. It has been shown to cause Parkinson's disease-like symptoms in animals and is therefore used as a model for studying the disease. This compound+ is also used to study the mechanisms of action of other neurotoxins and to develop new treatments for neurodegenerative diseases.
properties
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-6-pyridin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-19-9-6-16(7-10-19)4-2-13-23-21(25)18-8-11-20(24-15-18)17-5-3-12-22-14-17/h3,5-12,14-15H,2,4,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSGDJBOKBBREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5415816.png)

![6-isopropyl-3-methyl-2-[(2-phenyl-5-pyrimidinyl)methylene]cyclohexanone](/img/structure/B5415830.png)

![2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5415839.png)


![N-[3-(butyrylamino)phenyl]-2-pyridinecarboxamide](/img/structure/B5415858.png)
![N-[1-(1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5415859.png)

![N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5415884.png)

![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}-N'-cyclopentylurea](/img/structure/B5415907.png)
![4-(4-phenylazepan-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5415915.png)